5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one
Overview
Description
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.
Reduction Products: Reduced forms, often with hydrogenated rings or reduced functional groups.
Scientific Research Applications
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloropyrido[4,3-d]pyrimidine
- 5,7-Dichloropyrido[3,4-b]pyrazine
- 6-aryl-pyridazin-3-amines
Uniqueness
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific ring structure and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWMBTIYXMTKJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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